molecular formula C14H23NO B7994509 2-[4-(Diethylamino)phenyl]-2-butanol

2-[4-(Diethylamino)phenyl]-2-butanol

Cat. No.: B7994509
M. Wt: 221.34 g/mol
InChI Key: AFJGDAUENDFUES-UHFFFAOYSA-N
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Description

2-[4-(Diethylamino)phenyl]-2-butanol is a tertiary amino alcohol characterized by a phenyl ring substituted with a diethylamino group at the para position, attached to the second carbon of a butanol chain. This structure confers both hydrophilic (due to the hydroxyl group) and lipophilic (due to the aromatic and alkyl substituents) properties. Supplementary structural data, such as those in (Tables 1, 2–4C), may include spectroscopic or crystallographic information, though explicit details are unavailable here.

Properties

IUPAC Name

2-[4-(diethylamino)phenyl]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-5-14(4,16)12-8-10-13(11-9-12)15(6-2)7-3/h8-11,16H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJGDAUENDFUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)N(CC)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Diethylamino)phenyl]-2-butanol typically involves the reaction of 4-(Diethylamino)benzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds under anhydrous conditions and requires the use of a solvent like diethyl ether or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Diethylamino)phenyl]-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[4-(Diethylamino)phenyl]-2-butanone.

    Reduction: Formation of 2-[4-(Diethylamino)phenyl]butane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(Diethylamino)phenyl]-2-butanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Diethylamino)phenyl]-2-butanol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl group can undergo various chemical transformations, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Dimethylamino)-2-phenylbutan-1-ol

Key Differences :

  • Substituent on Amine: The dimethylamino group () versus diethylamino in the target compound. Dimethylamino is less bulky, reducing steric hindrance and lipophilicity compared to diethylamino.
  • Hydroxyl Position: The hydroxyl group in 2-(Dimethylamino)-2-phenylbutan-1-ol is on the first carbon (butan-1-ol), whereas in 2-[4-(Diethylamino)phenyl]-2-butanol, it is on the second carbon (2-butanol).
  • Molecular Weight: The diethylamino derivative (C14H23NO, ~221.34 g/mol) has a higher molecular weight than the dimethyl analog (C12H19NO, ~193.29 g/mol) due to additional ethyl groups .

Implications :

  • The hydroxyl position in 2-butanol may reduce steric strain compared to 1-butanol derivatives, influencing reactivity in esterification or oxidation reactions.
4-Amino-2-phenylphenol

Key Differences :

  • Functional Groups: 4-Amino-2-phenylphenol () contains a primary amine and phenol group, contrasting with the tertiary diethylamino and aliphatic alcohol in the target compound.
  • Acidity/Basicity: The phenolic -OH (pKa ~10) is more acidic than the aliphatic -OH (pKa ~16–18), while the tertiary amine in the target compound is less basic than a primary amine.

Implications :

  • The phenol group in 4-amino-2-phenylphenol enables participation in electrophilic substitution reactions, unlike the aliphatic alcohol in the target compound.
  • The tertiary amine in this compound may resist protonation under physiological conditions, affecting its pharmacokinetics .
Bisphenol A (BPA) Derivatives

Key Differences :

  • BPA derivatives () feature two phenolic groups linked by a propane bridge, whereas the target compound has a single phenyl ring with a diethylamino substituent.
  • Applications: BPA is widely used in polycarbonate plastics and epoxy resins, while amino alcohols like this compound are more likely employed in specialty syntheses or as chiral auxiliaries.

Implications :

  • BPA’s bifunctional phenol structure enables polymerization, whereas the mono-functional alcohol in the target compound limits such utility.
  • The diethylamino group in the target compound may confer chelation properties, relevant in catalysis or metal-ion extraction .

Data Table: Comparative Properties

Property This compound 2-(Dimethylamino)-2-phenylbutan-1-ol 4-Amino-2-phenylphenol Bisphenol A (BPA)
Molecular Formula C14H23NO C12H19NO C12H11NO C15H16O2
Molecular Weight (g/mol) ~221.34 ~193.29 ~185.22 ~228.29
Functional Groups Diethylamino, 2-butanol Dimethylamino, 1-butanol Primary amine, phenol Two phenols, propane bridge
Solubility Moderate in polar solvents High in polar solvents Low in non-polar solvents Low in water, high in organics
Key Applications Pharmaceutical intermediates Organic synthesis Dye precursors Plastics, resins

Research Findings and Trends

  • Steric and Electronic Effects: Bulkier alkyl groups on the amine (e.g., diethyl vs. dimethyl) reduce crystallinity and enhance solubility in non-polar media, as inferred from analogs in .
  • Hydroxyl Position: 2-Butanol derivatives exhibit lower volatility compared to 1-butanol analogs due to stronger intermolecular hydrogen bonding .
  • Toxicity and Regulation: Unlike BPA (), which faces restrictions due to endocrine-disrupting effects, amino-alcohols like this compound are less studied for toxicity, warranting further evaluation .

Biological Activity

2-[4-(Diethylamino)phenyl]-2-butanol, also referred to as DEAB, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H19N
  • Molecular Weight : 205.30 g/mol
  • Structure : The compound features a diethylamino group attached to a phenyl ring and a butanol moiety, which contributes to its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The diethylamino group can form hydrogen bonds with biological molecules, enhancing binding affinity.
  • Electrostatic Interactions : These interactions can influence the compound's specificity for certain targets.
  • π-π Interactions : The phenyl ring can engage in π-π stacking with aromatic residues in proteins, potentially modulating their activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for notable bacteria are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa150

These findings suggest that DEAB may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves inducing apoptosis and cell cycle arrest, as evidenced by flow cytometry analyses.

A notable study reported that treatment with DEAB resulted in a dose-dependent decrease in cell viability, with IC50 values of approximately 30 µM for MCF-7 cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of DEAB against a panel of clinical isolates. The results indicated that DEAB was particularly effective against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic option in treating resistant infections .

Case Study 2: Anticancer Mechanism

In another investigation, the anticancer effects of DEAB were assessed using xenograft models. Mice treated with DEAB showed significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis markers and reduced proliferation indices in tumor tissues treated with DEAB, supporting its role as a promising anticancer agent.

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